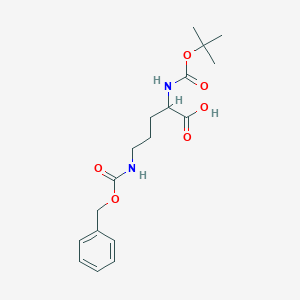

Boc-Gln-OH

描述

Protected Glutamine.

科学研究应用

肽合成

Boc-Gln-OH 是通过 Boc 固相肽合成 (SPPS) 引入谷氨酰胺氨基酸残基的标准构建块 . 该方法使用不溶性聚合物载体,逐步添加侧链保护的氨基酸 . 然后,生成的肽在通常是酸性条件下从树脂中裂解下来 .

蛋白质研究

在后基因组和蛋白质组时代,肽在众多生物和生理过程中发挥着核心作用 . This compound 可用于小肽和蛋白质的化学合成,这对研究工作至关重要 .

化学选择性连接

通过化学选择性连接合成更大的蛋白质取得了重大进展 . This compound 可用于这些新的方法,这些方法已成功用于合成许多蛋白质 .

表达蛋白连接

表达蛋白连接是 this compound 发现其应用的另一个领域 . 该方法已被用于合成许多蛋白质 .

生命科学、材料科学和化学合成研究

作用机制

Target of Action

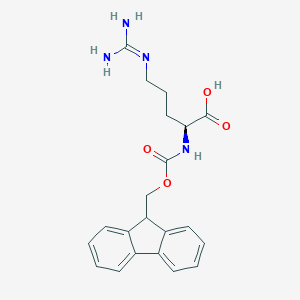

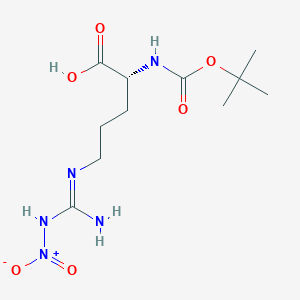

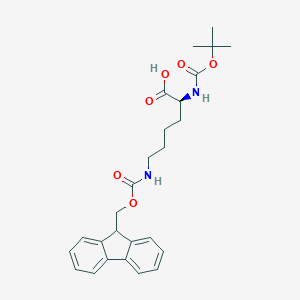

Boc-Gln-OH, also known as Nα-(tert-Butoxycarbonyl)-L-glutamine, is primarily used in the field of peptide synthesis . It serves as a standard building block for the introduction of glutamine amino-acid residues . The primary targets of this compound are the peptide chains where glutamine residues are to be introduced.

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Boc solid-phase peptide synthesis . In this process, the Boc group serves as a protective group for the amino group during the synthesis. The Boc group can be removed selectively in the presence of other protecting groups, allowing for the controlled elongation of the peptide chain.

Pharmacokinetics

It’s worth noting that the compound is soluble in dmf (dimethylformamide), which can impact its handling and use in peptide synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process. Proper storage is also crucial to maintain the compound’s stability .

属性

IUPAC Name |

5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNYDCGZZSTUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902098 | |

| Record name | NoName_1307 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-85-7 | |

| Record name | tert-Butoxycarbonyl-L-glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Boc-Gln-OH in the solid-phase synthesis of IGF-I?

A1: Boc-Glutamine (this compound) serves as a protected form of the amino acid glutamine. In solid-phase peptide synthesis, amino acids are sequentially added to a growing peptide chain attached to a solid support. To prevent unwanted side reactions, protecting groups like Boc (tert-butyloxycarbonyl) are used to temporarily block the reactive groups of the amino acids. In the synthesis of IGF-I, this compound is specifically employed to introduce the glutamine residue at its designated position within the IGF-I peptide sequence. [] The Boc protecting group is later removed during the synthesis process, allowing for the formation of the desired peptide bonds.

Q2: Are there any specific challenges associated with using this compound in this context?

A2: Yes, the research article highlights that this compound, along with Boc-Methionine sulfoxide (Boc-Met(O)-OH) and Boc-Arginine(Tos)-OH, requires a longer coupling time (40 minutes) compared to other Boc-protected amino acids used in the synthesis. [] This suggests that the incorporation of glutamine, using this compound, might be a slower step in the overall synthesis, potentially requiring adjustments to the standard coupling procedures. The researchers also incorporated N,N-dimethylformamide in specific concentrations during the coupling of these amino acids, indicating potential solubility or reactivity considerations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

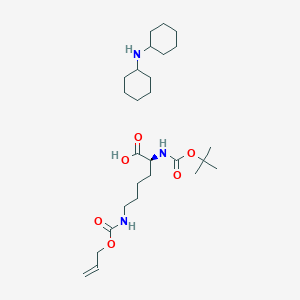

![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B557099.png)